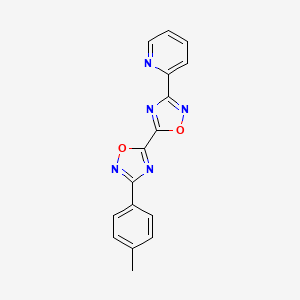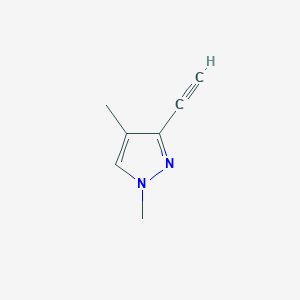![molecular formula C20H17N3O5S B2516555 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate CAS No. 1396768-88-9](/img/structure/B2516555.png)
1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Triazoles and their derivatives exhibit significant antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antifungal agents. The compound’s structural features may allow for tailored modifications to enhance its efficacy against specific pathogens .
Antiviral Potential
Triazoles have been investigated for their antiviral activity. They may interfere with viral replication processes, making them promising candidates for antiviral drug development. Further studies are needed to evaluate their effectiveness against specific viruses .
Antitubercular Properties
The compound’s structural versatility allows for modifications that could enhance its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers have explored triazoles as potential antitubercular agents .
Anticancer Applications
Triazoles and their derivatives exhibit cytotoxic effects against cancer cells. They can interfere with cell division, induce apoptosis, and inhibit tumor growth. Researchers have studied their potential as chemotherapeutic agents .
Anticonvulsant Activity
Some triazoles show promise as anticonvulsants, potentially mitigating epileptic seizures. Their effects on neuronal excitability and ion channels make them interesting candidates for further investigation .
Analgesic Properties
Triazoles may possess analgesic (pain-relieving) effects. Researchers have explored their potential in managing pain, although more studies are needed to establish their efficacy .
Antioxidant and Anti-inflammatory Effects
Certain triazoles exhibit antioxidant and anti-inflammatory activities. These properties are relevant in various disease contexts, including neurodegenerative disorders and chronic inflammation .
Organocatalysis and Materials Science
Triazoles play a role in organocatalysis, where they act as catalysts in chemical reactions. Additionally, they find applications in materials science, contributing to the development of functional materials .
While triazoles offer a wide range of therapeutic applications, researchers must carefully consider adverse events such as hepatotoxicity and hormonal effects. Balancing efficacy with minimal side effects remains crucial for their successful utilization in various scientific disciplines .
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)22-9-12(10-22)27-17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDREBYEBVSQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)


![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)
![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

